2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C32H23N3O2S2 and a molecular weight of 545.687. This compound is notable for its intricate structure, which includes a biphenyl group, a thienopyrimidine core, and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The biphenyl and phenylacetamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl or phenylacetamide moieties .
Scientific Research Applications
2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-[(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
What sets 2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE apart from similar compounds is its specific structural features, such as the combination of a biphenyl group, a thienopyrimidine core, and a phenylacetamide moiety.
Properties
Molecular Formula |
C32H23N3O2S2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-[4-oxo-3-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C32H23N3O2S2/c36-28(33-25-12-6-2-7-13-25)21-39-32-34-30-29(31(37)35(32)26-14-8-3-9-15-26)27(20-38-30)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-20H,21H2,(H,33,36) |
InChI Key |
VVZVHLPOFWWJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C(=N4)SCC(=O)NC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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